[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine
Description
Properties
IUPAC Name |
[1-(5-bromothiophen-2-yl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c10-8-3-2-7(12-8)9(6-11)4-1-5-9/h2-3H,1,4-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMGMECCFOKPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803604-58-1 | |
| Record name | [1-(5-bromothiophen-2-yl)cyclobutyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.
Chemical Structure and Properties
The compound's molecular formula is , and it features a cyclobutyl group attached to a thiophenic moiety, which contributes to its unique biological properties. The presence of bromine in the thiophene ring may enhance the compound's reactivity and interaction with biological targets.
Antitumor Activity
Several studies have indicated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound effectively inhibited the growth of melanoma cells, with an IC50 value indicating potent activity.
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2058 Melanoma | 0.58 | Inhibition of ERK and AKT signaling pathways |
| MCF-7 Breast Cancer | 1.2 | Induction of apoptosis via CRY inhibition |
| U87 Glioma | 0.75 | CDK inhibition leading to cell cycle arrest |
The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific kinases or transcription factors that are critical for tumor growth.
- Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing downstream signaling cascades.
Case Studies and Research Findings
- Study on Melanoma Cells : A study published in Cancer Research reported that this compound significantly reduced the viability of A2058 melanoma cells by inducing apoptosis through the modulation of the ERK and AKT pathways .
- Breast Cancer Research : Another investigation focused on MCF-7 breast cancer cells revealed that this compound enhances chemosensitivity by disrupting circadian rhythm pathways, which are often altered in cancerous cells.
- Glioblastoma Treatment : Research conducted on U87 glioma cells indicated that the compound exhibited cytotoxic effects through CDK inhibition, providing a potential therapeutic avenue for aggressive brain tumors .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Antitumor Activity | Mechanism of Action |
|---|---|---|
| This compound | High | ERK/Akt pathway modulation |
| 3-Hydroxyazetidine | Moderate | General enzyme inhibition |
| 3-Ethynylazetidine | Low | Limited receptor interaction |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclobutane Ring
Aromatic Substituents
- [1-(2-Methoxyphenyl)cyclobutyl]methanamine Molecular formula: C₁₂H₁₇NO Molecular weight: 191.269 Da Key features: Methoxy group at the phenyl ring; commercially available (e.g., $220–$1,390/100 mg) .
[1-(4-Fluorophenyl)cyclobutyl]methanamine HCl
Heterocyclic Substituents
- {1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine Key features: Piperidine ring replaces cyclobutane; InChIKey: IEKPCSPITOZRTG-UHFFFAOYSA-N .
Functional Group Modifications
Piperazine Derivatives
- (1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine Molecular formula: C₁₀H₂₁N₃ Molecular weight: 183.297 Da Key features: Piperazine substituent; used in AAA ATPase p97 inhibitors (e.g., compound 23 in ) .
Carboxylic Acid Derivatives
Physicochemical and Commercial Profiles
Preparation Methods
Synthetic Strategy Overview
The synthesis of [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine typically involves:
- Starting material selection: 5-bromothiophene derivatives serve as the aromatic heterocyclic core.
- Cyclobutyl ring formation: Introduction of the cyclobutyl ring either via cycloaddition or ring transformation methods.
- Aminomethyl functionalization: Installation of the methanamine group on the cyclobutyl ring, often via amination reactions or reductive amination.
Preparation of 5-Bromothiophene Precursors
The 5-bromothiophene moiety is commonly prepared or procured as a starting point. Literature describes bromination of thiophene derivatives under controlled conditions to yield 5-bromothiophene compounds with high regioselectivity. For example, bromination of 2-acetyl-5-bromothiophene using bromine in dioxane/ether solvent mixtures yields bromo-substituted intermediates in good yields (~71%) with clean reaction profiles.
Cyclobutyl Ring Construction
The cyclobutyl ring can be introduced through several methods:
Cyclopropane ring expansion: Donor–acceptor cyclopropanes bearing ester or other acceptor groups can be opened and transformed into larger ring systems such as cyclobutanes under Lewis acid catalysis with primary amines. This method involves nucleophilic ring opening followed by ring expansion or rearrangement.
Radical or metal-catalyzed cyclization: Transition-metal catalyzed reactions (e.g., copper-catalyzed radical additions) have been used to functionalize bicycloalkyl systems, which can be adapted for cyclobutyl ring formation adjacent to aromatic systems.
The introduction of the methanamine group onto the cyclobutyl ring is achieved by:
Reductive amination: Reacting cyclobutanone derivatives with ammonia or primary amines under reductive conditions to yield cyclobutylmethanamines.
Nucleophilic substitution: Using halomethyl cyclobutyl intermediates that undergo nucleophilic substitution with ammonia or amines.
Representative Synthetic Route (Hypothetical Based on Literature)
Research Findings and Analysis
Lewis Acid-Catalyzed Ring Opening and Cyclization: Donor–acceptor cyclopropanes can be opened by primary amines under Lewis acid catalysis to yield γ-amino esters, which can cyclize and dealkoxycarbonylate to form nitrogen-containing cyclic compounds. This approach offers a versatile route to cyclobutyl amines when adapted properly.
Copper-Catalyzed Radical Functionalization: Recent advances in radical-mediated functionalization of bicycloalkyl systems demonstrate efficient ways to construct complex cyclobutyl-containing scaffolds with amine functionalities, though direct application to the exact compound requires further adaptation.
Bromothiophene Functionalization: Suzuki and Stille coupling reactions are widely used for functionalizing bromothiophene derivatives, enabling the attachment of various substituents including amine-containing groups, which may be leveraged in the synthesis of the target compound.
Summary Table of Key Preparation Methods
Q & A
Q. What are the optimal synthetic routes for [1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves coupling a bromothiophene derivative with a cyclobutylamine precursor. A common approach is to use a multi-step process:
Thiophene bromination : Introduce the bromine substituent at the 5-position of thiophene via electrophilic aromatic substitution using NBS (N-bromosuccinimide) in a polar solvent like DMF .
Cyclobutane formation : Construct the cyclobutyl ring via [2+2] photocycloaddition or strain-driven ring closure, followed by functionalization to introduce the methanamine group .
Amine coupling : Use reductive amination or nucleophilic substitution to attach the methanamine group to the cyclobutyl-thiophene scaffold .
Optimization : Adjust reaction temperature (e.g., 0–25°C for bromination to minimize side products) and solvent polarity (e.g., THF for cyclization steps to stabilize intermediates). Catalytic systems like Pd(PPh₃)₄ can enhance cross-coupling efficiency .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the cyclobutyl ring geometry (e.g., coupling constants for adjacent protons) and bromothiophene substitution pattern. -NMR peaks for the cyclobutyl protons typically appear as multiplets at δ 2.5–3.5 ppm .
- X-ray Crystallography : Resolve the 3D structure to verify steric effects of the cyclobutyl group and bromine’s spatial orientation, which influence reactivity .
- Computational Modeling : Density Functional Theory (DFT) can predict electronic effects of the bromine atom (e.g., electron-withdrawing impact on thiophene’s aromaticity) and cyclobutane ring strain .
Q. What are the key stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via bromine dissociation or cyclobutane ring opening. Use desiccants to avoid hydrolysis of the amine group .
- Handling : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of the methanamine moiety. Monitor pH in aqueous solutions (target pH 6–8) to avoid protonation-induced solubility issues .
Advanced Research Questions
Q. How does the bromothiophene-cyclobutane scaffold influence biological activity, and what experimental models are suitable for testing its efficacy?
Methodological Answer:
- Mechanistic Studies : The bromine atom enhances electrophilicity, enabling potential interactions with cysteine residues in enzymes (e.g., kinase inhibitors). The cyclobutane ring introduces steric constraints, affecting binding pocket compatibility .
- Assay Design :
- In vitro : Use fluorescence polarization assays to measure binding affinity to target proteins (e.g., GPCRs or ion channels).
- Cell-based : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, with IC₅₀ calculations to quantify potency .
- Structural analogs : Compare with chlorothiophene or non-brominated analogs to isolate bromine’s role in activity .
Q. How can researchers resolve contradictions in reported biological data for this compound?
Methodological Answer:
- Data Triangulation : Replicate studies using standardized protocols (e.g., fixed cell culture conditions, identical solvent/DMSO concentrations) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability in activity .
- Computational Validation : Apply molecular docking simulations to assess binding mode consistency across different protein conformations .
Q. What strategies are recommended for derivatizing this compound to enhance selectivity or reduce off-target effects?
Methodological Answer:
- Position-Specific Modifications :
- Pharmacophore Optimization : Use SAR (Structure-Activity Relationship) studies to identify critical moieties. For example, replacing the methanamine with a bulkier tert-butyl group may enhance target specificity .
Q. How can researchers leverage the compound’s halogen-bonding capability in material science applications?
Methodological Answer:
- Crystal Engineering : Exploit bromine’s halogen-bonding with electron-rich atoms (e.g., O, N) to design supramolecular frameworks. X-ray diffraction can validate packing patterns .
- Polymer Synthesis : Incorporate the compound as a crosslinker in conductive polymers, leveraging thiophene’s π-conjugation for optoelectronic materials. Characterize conductivity via four-point probe measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
